molecular formula C11H8ClN5O B1439416 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 941868-12-8

5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1439416
CAS RN: 941868-12-8
M. Wt: 261.67 g/mol
InChI Key: ZMSQZVNZNXILCB-UHFFFAOYSA-N
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Description

“5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally similar to the compound , has been achieved from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a six-membered heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

The compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . The synthesis involved reactions with DMF dimethyl acetal (DMF–DMA) followed by cyclization .


Physical And Chemical Properties Analysis

The compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) is δ 1.40 (t, 3H, CH3, J= 6.8Hz), 4.37 (q, 2H, CH2, J= 7.0Hz), 7.33-7.41 (m, 2H, Ar), 7.59 (d, 1H, Ar, J= 7.6Hz), 7.75 (s, 1H, Ar), 7.81 (s, 1H, Ar), 8.41(s, 1H, N=CH) .

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • A study by Hafez et al. (2016) synthesized derivatives of 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, revealing their potential as antimicrobial and anticancer agents. These compounds showed higher anticancer activity compared to the reference drug, doxorubicin.

Anti-Inflammatory Agents

  • El-Tombary (2013) found that certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibited significant anti-inflammatory activity, with minimal ulcerogenic effects. The study highlighted the correlation between the lipophilicity of these compounds and their biological response (El-Tombary, 2013).

Adenosine Receptor Affinity

  • Research by Harden, Quinn, and Scammells (1991) demonstrated that pyrazolo[3,4-d]pyrimidines, including compounds with a 3-chlorophenyl group, exhibit affinity for A1 adenosine receptors. This discovery suggests potential applications in modulating adenosine receptor activity (Harden et al., 1991).

Anticancer and Anti-5-Lipoxygenase Agents

  • A study by Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This research indicates their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Synthesis and Characterization of Derivatives

  • Studies have also focused on the synthesis and characterization of various derivatives of pyrazolo[3,4-d]pyrimidin-4-one. These include research on the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one derivatives, which have shown diverse biological activities, including cardiovascular and antitumor effects (Önal et al., 2008).

Synthesis for Pharmacological Properties

  • Ogurtsov and Rakitin (2021) developed a novel synthesis method for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This compound is a convenient intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may have useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Antibacterial Activity

  • A study by Rahmouni et al. (2014) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. This research suggests their potential as antibacterial agents (Rahmouni et al., 2014).

Mechanism of Action

Future Directions

The compound shows promising potential in the field of medicinal chemistry, particularly as a novel CDK2 inhibitor . Further investigations are needed to fully understand its potential applications and efficacy.

Biochemical Analysis

Biochemical Properties

5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation. By inhibiting CDK2, this compound can effectively halt the proliferation of cancer cells . Additionally, this compound has been shown to interact with other biomolecules such as cyclin A2, further enhancing its inhibitory effects on cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, preventing cells from progressing to the S phase where DNA replication occurs . This inhibition of cell cycle progression leads to reduced cell proliferation and increased apoptosis, or programmed cell death . Furthermore, this compound has been shown to affect cell signaling pathways, particularly those involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets that are necessary for cell cycle progression . Additionally, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which are then excreted from the body . The metabolic flux and levels of metabolites can vary depending on the dosage and duration of exposure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of the compound within specific tissues can influence its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

properties

IUPAC Name

5-amino-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSQZVNZNXILCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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